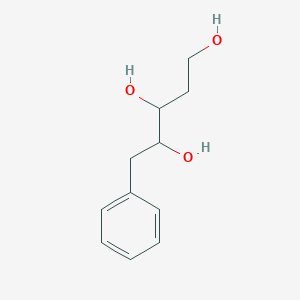

5-Phenylpentane-1,3,4-triol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Phenylpentane-1,3,4-triol is a natural product found in Mycoleptodonoides aitchisonii with data available.

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for 5-phenylpentane-1,3,4-triol, and how do they ensure stereochemical control?

The stereoselective synthesis of (3S,4R)-5-phenylpentane-1,3,4-triol involves a six-step sequence starting from 3-phenylpropanal. Key steps include:

- Proline-catalyzed α-aminooxylation : Enables stereoselective introduction of hydroxyl groups .

- (Z)-selective Wittig olefination : Ensures controlled double-bond geometry for subsequent epoxidation .

- Sharpless asymmetric epoxidation : Achieves high enantiomeric excess (ee) in forming the epoxide intermediate, critical for downstream diol formation .

The overall yield is 45%, with stereochemical fidelity validated by NMR and chiral HPLC.

Table 1: Key Synthetic Steps and Outcomes

| Step | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Proline-catalyzed hydroxylation | L-Proline, nitrosobenzene | α-Aminooxylation product |

| 2 | Wittig olefination | (Z)-selective ylide | Alkene intermediate |

| 3 | Sharpless epoxidation | Ti(OiPr)₄, (+)-DET | Epoxide with >90% ee |

| 4 | Epoxide ring-opening | H₂O, acid catalysis | Triol precursor |

Q. How is the biological activity of this compound evaluated in neurodegenerative disease models?

In vitro studies using Neuro2a cells (murine neuroblastoma) demonstrate its protective effects against endoplasmic reticulum (ER) stress-induced cell death. Key methods include:

- Tunicamycin-induced ER stress : Cells are treated with tunicamycin (0.6 µM) to inhibit N-linked glycosylation, followed by co-treatment with this compound (0.6 µM) for 24 hours .

- Viability assays : MTT or Calcein-AM staining quantifies cell survival.

- Mechanistic analysis : Western blotting for ER stress markers (e.g., CHOP, BiP) and cytoprotective proteins (Hsp70, HO-1) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized without compromising stereoselectivity?

Strategies to improve yield while maintaining stereochemical integrity:

- Catalyst screening : Replace L-proline with organocatalysts like Jørgensen-Hayashi catalysts for enhanced enantioselectivity in hydroxylation .

- Solvent optimization : Use THF/water mixtures to stabilize transition states during Wittig olefination .

- Flow chemistry : Implement continuous flow reactors for Sharpless epoxidation to reduce side reactions and improve scalability .

Contradictions in yield vs. selectivity are resolved by balancing reaction kinetics (e.g., temperature control during epoxide ring-opening).

Q. How do structural analogs of this compound compare in ER stress protection?

Comparative studies with analogs (e.g., 5-chlorobenzene-1,2,4-triol, 5-bromo derivatives) reveal:

- Chlorinated analogs : Higher lipophilicity improves membrane permeability but may reduce solubility in aqueous assays .

- Hydroxyl group positioning : The 1,3,4-triol arrangement in this compound maximizes hydrogen-bonding interactions with ER stress sensors like IRE1α .

Table 2: Bioactivity Comparison of Triol Analogs

| Compound | ER Stress Protection (Neuro2a Cells) | Solubility (mg/mL) | LogP |

|---|---|---|---|

| This compound | 80% viability at 0.6 µM | 2.1 | 1.2 |

| 5-Chlorobenzene-1,2,4-triol | 65% viability at 1.0 µM | 1.5 | 1.8 |

| 5-Bromo analog | 50% viability at 1.0 µM | 0.9 | 2.1 |

Q. What analytical methods resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values across studies are addressed by:

- Standardized assays : Use identical cell lines (e.g., Neuro2a) and ER stress inducers (e.g., tunicamycin vs. thapsigargin) .

- Metabolomic profiling : LC-MS/MS to quantify intracellular triol concentrations, correcting for batch-to-batch variability in compound purity .

- Structural validation : X-ray crystallography or NOESY NMR to confirm stereochemistry, as incorrect configurations falsely reduce activity .

Q. Methodological Guidelines

属性

分子式 |

C11H16O3 |

|---|---|

分子量 |

196.24 g/mol |

IUPAC 名称 |

5-phenylpentane-1,3,4-triol |

InChI |

InChI=1S/C11H16O3/c12-7-6-10(13)11(14)8-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2 |

InChI 键 |

NBMFDNRJHLWVHY-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CC(C(CCO)O)O |

同义词 |

5-phenylpentane-1,3,4-triol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。